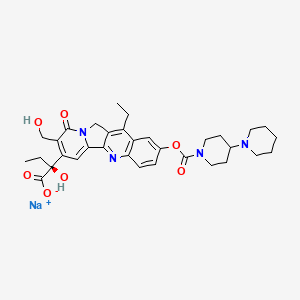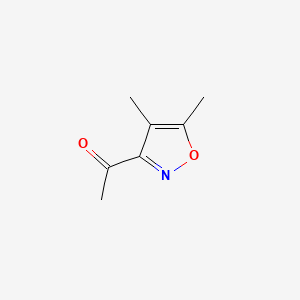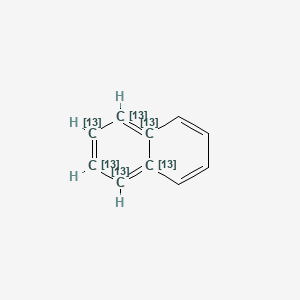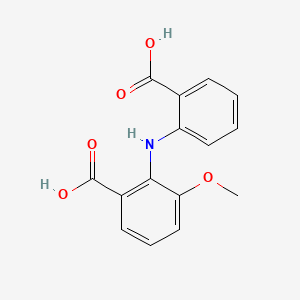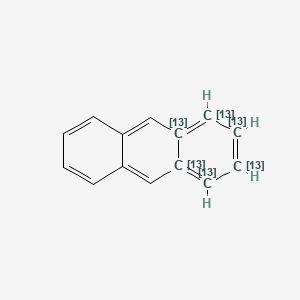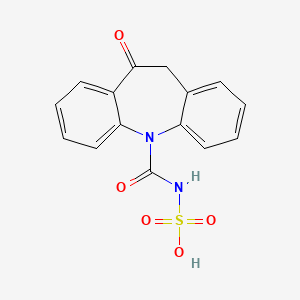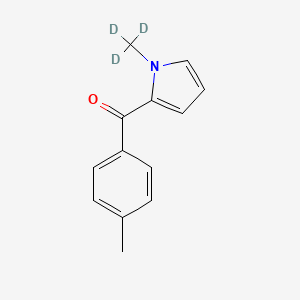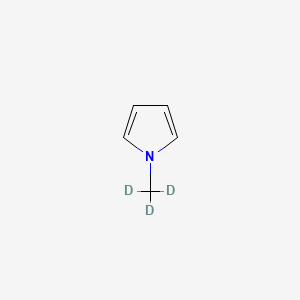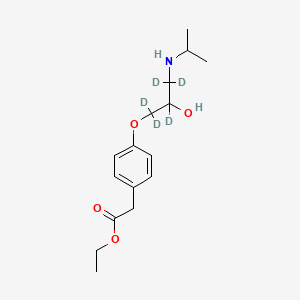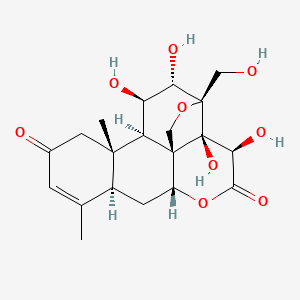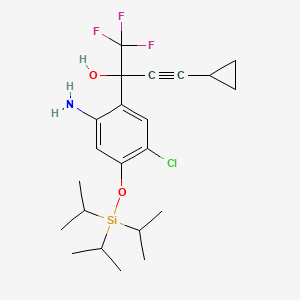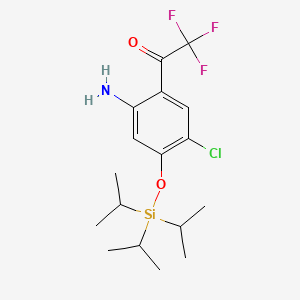
N-Hydroxy Tipranavir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy Tipranavir is a derivative of Tipranavir, a non-peptidic protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. Tipranavir is known for its ability to inhibit the protease enzyme, which is crucial for the maturation of infectious HIV particles. This compound retains the core structure of Tipranavir but includes an additional hydroxyl group, which may influence its chemical properties and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy Tipranavir typically involves the modification of the Tipranavir molecule. The process begins with the preparation of Tipranavir, which involves several steps of organic synthesis, including the formation of the core dihydropyrone sulfonamide structure. The hydroxylation step is then carried out to introduce the hydroxyl group at the desired position.
Industrial Production Methods: Industrial production of this compound would likely follow a similar route to that of Tipranavir, with additional steps for the hydroxylation process. This involves large-scale organic synthesis techniques, including the use of specific catalysts and reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-Hydroxy Tipranavir can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would yield the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a model compound to study the effects of hydroxylation on the activity of protease inhibitors.
Biology: It may be used to investigate the biological activity of hydroxylated protease inhibitors and their interactions with HIV protease.
Medicine: Research into its potential as an alternative or complementary treatment for HIV infection, particularly in cases where resistance to other protease inhibitors has developed.
Industry: Potential use in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mecanismo De Acción
N-Hydroxy Tipranavir exerts its effects by inhibiting the HIV protease enzyme. The hydroxyl group may enhance its binding affinity to the protease active site, thereby preventing the cleavage of viral polyproteins into functional proteins. This inhibition results in the formation of immature, non-infectious viral particles, thereby reducing the viral load in infected individuals.
Comparación Con Compuestos Similares
Tipranavir: The parent compound, known for its potent protease inhibitory activity.
Darunavir: Another non-peptidic protease inhibitor with a similar mechanism of action.
Ritonavir: A peptidic protease inhibitor often used in combination with other antiretroviral drugs.
Uniqueness: N-Hydroxy Tipranavir is unique due to the presence of the hydroxyl group, which may confer additional chemical and biological properties. This modification can potentially enhance its efficacy or alter its pharmacokinetic profile compared to other protease inhibitors.
Propiedades
IUPAC Name |
N-hydroxy-N-[3-[(1R)-1-[(2R)-4-hydroxy-6-oxo-2-(2-phenylethyl)-2-propyl-3H-pyran-5-yl]propyl]phenyl]-5-(trifluoromethyl)pyridine-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33F3N2O6S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)42-30)25(4-2)22-11-8-12-24(18-22)36(39)43(40,41)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,37,39H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEVFABAGWJZFRK-FYBSXPHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)N(O)S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)N(O)S(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33F3N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857848 |
Source


|
| Record name | N-Hydroxy-N-(3-{(1R)-1-[(6R)-4-hydroxy-2-oxo-6-(2-phenylethyl)-6-propyl-5,6-dihydro-2H-pyran-3-yl]propyl}phenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1141510-06-6 |
Source


|
| Record name | N-Hydroxy-N-(3-{(1R)-1-[(6R)-4-hydroxy-2-oxo-6-(2-phenylethyl)-6-propyl-5,6-dihydro-2H-pyran-3-yl]propyl}phenyl)-5-(trifluoromethyl)pyridine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
